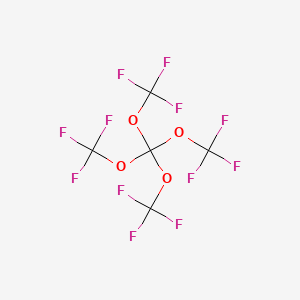stannane CAS No. 92933-32-9](/img/structure/B14351820.png)
[(2,3-Dibromo-3-phenylpropanoyl)oxy](trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dibromo-3-phenylpropanoyl)oxystannane is an organotin compound characterized by the presence of a stannane (tin) atom bonded to a trimethyl group and a dibromo-phenylpropanoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dibromo-3-phenylpropanoyl)oxystannane typically involves the reaction of 2,3-dibromo-3-phenylpropanoic acid with trimethylstannyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dibromo-3-phenylpropanoyl)oxystannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding hydroxy or alkyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include hydroxy, amino, or other substituted derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include hydroxy or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2,3-Dibromo-3-phenylpropanoyl)oxystannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
(2,3-Dibromo-3-phenylpropanoyl)oxystannane can be compared with other similar compounds, such as:
2,3-Dibromo-3-phenylpropanoic acid: Lacks the stannane moiety and has different reactivity and applications.
Trimethylstannyl chloride: A simpler organotin compound used as a reagent in various chemical reactions.
2,3-Dibromo-3-phenylpropanoyl chloride: Similar structure but different reactivity due to the presence of a chloride group instead of the stannane moiety.
Eigenschaften
| 92933-32-9 | |
Molekularformel |
C12H16Br2O2Sn |
Molekulargewicht |
470.77 g/mol |
IUPAC-Name |
trimethylstannyl 2,3-dibromo-3-phenylpropanoate |
InChI |
InChI=1S/C9H8Br2O2.3CH3.Sn/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;;;;/h1-5,7-8H,(H,12,13);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
SHGRIGCFLGZRNX-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](C)(C)OC(=O)C(C(C1=CC=CC=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
